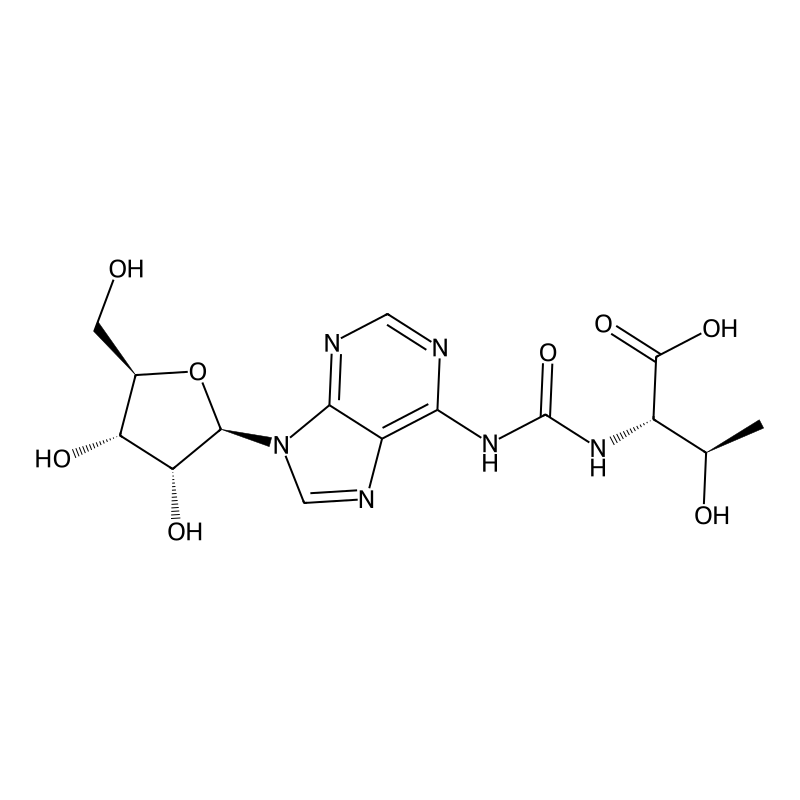

N6-Carbamoyl-L-threonyladenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolite Identification

N6-CTA has been identified as a metabolite in both Escherichia coli PubChem: and humans HMDB: , suggesting a potential role in cellular processes within these organisms. Further research is needed to understand the specific pathways involved in its formation and degradation.

Drosophila melanogaster Studies

N6-CTA has been found to be a natural product in the fruit fly Drosophila melanogaster PubChem: . Here, research could explore its physiological effects and potential involvement in the fly's development or biological functions.

Future Directions

Due to the limited research available, investigations into N6-CTA's biological functions are ongoing. Studies could explore its potential roles in various areas, such as signal transduction, enzyme regulation, or gene expression. Additionally, research into its presence in other organisms and its potential impact on human health could be valuable.

N6-Carbamoyl-L-threonyladenosine, also known as N6-threonylcarbamoyladenosine, is a modified nucleoside that plays a crucial role in the function of transfer RNA (tRNA). It is specifically found at position 37 of tRNAs that decode ANN codons across all kingdoms of life. This modification is essential for stabilizing the anticodon stem loop structure of tRNAs, thereby enhancing the accuracy of codon-anticodon pairing during protein synthesis. The molecular formula of N6-Carbamoyl-L-threonyladenosine is C15H20N6O8, with a molecular weight of approximately 412.35 g/mol .

- Oxidation: This process can lead to the formation of oxidized derivatives.

- Reduction: Involves the gain of electrons or hydrogen.

- Substitution reactions: These reactions may produce various substituted analogs depending on the nucleophiles used.

Common reagents in these reactions include oxidizing agents, reducing agents, and nucleophiles, and the conditions typically require controlled temperatures and pH to maintain stability.

The biological activity of N6-Carbamoyl-L-threonyladenosine is primarily associated with its role in tRNA function. It stabilizes the anticodon stem loop structure, which is vital for maintaining translational fidelity during protein synthesis. This modification enhances the interaction between the codon and anticodon, ensuring accurate translation of mRNA into proteins. Additionally, it has been shown to influence cellular processes such as gene expression and metabolic pathways .

The synthesis of N6-Carbamoyl-L-threonyladenosine involves several enzymatic steps:

- Formation of Threonylcarbamoyladenosine Monophosphate (TC-AMP): The enzyme TsaC catalyzes the reaction between ATP, threonine, and carbon dioxide to form TC-AMP.

- Transfer to Adenosine: The enzyme TsaD facilitates the transfer of the threonylcarbamoyl moiety from TC-AMP to adenosine, resulting in N6-Carbamoyl-L-threonyladenosine.

This biosynthetic pathway underscores its importance in cellular metabolism and function.

N6-Carbamoyl-L-threonyladenosine has several applications in biological research and biotechnology:

- Studying tRNA modifications: Understanding its role can provide insights into translational regulation and fidelity.

- Potential therapeutic targets: Due to its involvement in protein synthesis, it may serve as a target for drugs aimed at modifying protein production in diseases such as cancer .

- Biochemical assays: It can be utilized in assays to study nucleic acid interactions and modifications.

Research indicates that N6-Carbamoyl-L-threonyladenosine interacts with various biomolecules, influencing enzyme activity and gene expression. Its interaction with methotrexate has been noted, where it affects purine metabolism and may play a role in drug efficacy and toxicity profiles . Further studies are needed to elucidate these interactions fully.

N6-Carbamoyl-L-threonyladenosine shares structural similarities with other modified nucleosides. Here are some comparable compounds:

| Compound Name | Description |

|---|---|

| N6-Methyladenosine | A common modification found in various RNA species that affects RNA stability and translation. |

| N7-Methylguanosine | Another RNA modification that plays a role in mRNA stability and processing. |

| Pseudouridine | A widely studied RNA modification that enhances stability and promotes proper folding of RNA. |

Uniqueness: What sets N6-Carbamoyl-L-threonyladenosine apart is its specific role at position 37 of tRNAs decoding ANN codons, which is critical for maintaining translational fidelity across all life forms .

Structural Stabilization of tRNA Anticodon Stem-Loops

N6-Carbamoyl-L-threonyladenosine at position 37 of tRNA anticodon stem-loops plays a fundamental structural role by inducing specific conformational changes that optimize the three-dimensional architecture of the anticodon region [1] [2] [3]. The modification creates a unique U-turn motif in the anticodon loop, which was first observed in NMR solution structures of Schizosaccharomyces pombe initiator tRNA [1]. This U-turn formation results from the incorporation of the bulky threonylcarbamoyl side chain, which forces the anticodon loop into a specific conformation that enhances structural stability while maintaining functional flexibility.

The structural stabilization mechanism operates through multiple molecular interactions. N6-Carbamoyl-L-threonyladenosine enhances base stacking interactions between A35 and the modified A37 by causing U36 to bulge out of the anticodon loop [1]. This enhanced stacking creates a more rigid backbone structure in the critical anticodon region while preserving the dynamic properties necessary for codon recognition. Molecular dynamics simulations have demonstrated that hypermodifications at position 37, including N6-Carbamoyl-L-threonyladenosine, significantly affect backbone conformation in the anticodon loop between bases 33 to 37, with these modifications adopting multiple conformations to accommodate their bulky chemical structures [4] [5].

The modification also prevents the formation of an intraloop U33-A37 base pair that occurs in unmodified anticodon stem-loops [2] [3]. This prevention of aberrant base pairing is crucial for maintaining the open, structured loop conformation required for ribosomal binding and codon recognition. The threonylcarbamoyl group forms intraresidue hydrogen bonds, creating a tricyclic nucleoside conformation that further stabilizes the modification within the anticodon loop architecture [3].

Structural studies have revealed that N6-Carbamoyl-L-threonyladenosine adopts the form of a tricyclic nucleoside with an intraresidue hydrogen bond, which enhances base stacking on the 3'-side of the anticodon loop [3]. This structural arrangement is critical for ribosome binding, as the modification negates formation of the U33-A37 base pair observed in unmodified anticodon stem-loops. The ionized carboxylic acid moiety of N6-Carbamoyl-L-threonyladenosine may also neutralize positive charges in the anticodon loop, contributing to electrostatic stabilization of the overall structure.

Codon Recognition and Decoding Efficiency

N6-Carbamoyl-L-threonyladenosine significantly enhances codon recognition and decoding efficiency through pre-organization of the anticodon loop for optimal codon-anticodon pairing [6] [7]. The modification facilitates codon-anticodon interactions by enabling cross-strand base stacking with the first nucleotide of the cognate codon, effectively extending the codon-anticodon helix and stabilizing the interaction [8] [7]. This cross-strand stacking interaction provides additional thermodynamic stability that enhances the specificity of codon recognition while reducing the likelihood of near-cognate binding events.

The enhanced codon recognition results from the pre-organized anticodon loop structure imposed by N6-Carbamoyl-L-threonyladenosine. Molecular dynamics simulations demonstrate that the modification maintains optimal positioning of anticodon nucleotides 34, 35, and 36 for Watson-Crick base pairing with the codon [9] [4]. The bulky threonylcarbamoyl side chain provides steric constraints that prevent the anticodon from adopting non-productive conformations, thereby increasing the efficiency of cognate codon binding while reducing the dwell time at each codon during translation elongation.

Experimental evidence demonstrates that N6-Carbamoyl-L-threonyladenosine-containing tRNAs exhibit enhanced binding affinity to cognate codons compared to unmodified tRNAs [10] [2]. The modification is specifically found in tRNAs that decode ANN codons, where it optimizes the geometry of the anticodon-codon interaction for these particular codon families [6] [8]. This specificity ensures that the energetic cost of the modification is justified by its functional benefits in the context of ANN codon decoding.

Prevention of Frameshifting and Near-Cognate Decoding

N6-Carbamoyl-L-threonyladenosine serves as a critical determinant for maintaining translational reading frame fidelity by preventing ribosomal frameshifting events [6] [11] [12]. The modification restricts the conformational flexibility of the anticodon loop, thereby preventing the slippage events that can lead to +1 or -1 frameshifting during translation elongation. Studies have demonstrated that tRNAs lacking N6-Carbamoyl-L-threonyladenosine exhibit increased frameshifting frequencies, particularly at tandem ANN codons where the modification is normally present [6] [12].

The prevention of near-cognate decoding represents another crucial function of N6-Carbamoyl-L-threonyladenosine in maintaining translational fidelity [11] [12]. The structural constraints imposed by the modification create an energetic barrier that discriminates against near-cognate tRNA binding, effectively serving as a proofreading mechanism at the level of codon recognition. This discrimination is particularly important for tRNAs decoding ANN codons, where the potential for misreading is higher due to the abundance of A-U base pairs, which are inherently less stable than G-C pairs.

Mechanistic studies have revealed that N6-Carbamoyl-L-threonyladenosine influences the kinetics of tRNA selection at the ribosomal A-site [13] [12]. The modification affects both the initial selection and proofreading steps of the decoding process, with modified tRNAs showing enhanced discrimination against near-cognate codons during both phases of selection. This dual effect ensures high fidelity during the critical codon recognition step while maintaining efficient translation elongation rates for cognate codons.

The frameshifting prevention mechanism operates through maintenance of proper codon-anticodon geometry in the ribosomal decoding center [11] [13]. N6-Carbamoyl-L-threonyladenosine stabilizes the anticodon-codon interaction in a manner that prevents the ribosome from adopting alternative reading frames. Experimental evidence demonstrates that deletion of genes encoding N6-Carbamoyl-L-threonyladenosine biosynthetic enzymes leads to increased frameshifting in a context-dependent manner, confirming the modification's role in reading frame maintenance [12].

Modulation of Ribosome Dynamics During Elongation

N6-Carbamoyl-L-threonyladenosine modulates ribosome dynamics during translation elongation by influencing the conformational transitions that occur during each elongation cycle [14] [15] [16]. The modification affects the kinetics of ribosomal conformational changes, including the rotation between ribosomal subunits that accompanies peptide bond formation and translocation. Studies using single-molecule fluorescence techniques have demonstrated that N6-Carbamoyl-L-threonyladenosine-containing tRNAs exhibit distinct kinetic signatures during ribosome binding and translocation events [17] [18].

The modulation of ribosome dynamics occurs through specific interactions between the modified nucleoside and ribosomal RNA elements in the decoding center [14] [19]. N6-Carbamoyl-L-threonyladenosine influences the formation and stability of the hybrid tRNA states that occur during the elongation cycle, affecting both the A/P and P/E hybrid state transitions. These effects on hybrid state dynamics contribute to the overall efficiency of translation elongation by optimizing the timing of conformational transitions.

Ribosome profiling studies have revealed that codons decoded by N6-Carbamoyl-L-threonyladenosine-containing tRNAs exhibit specific patterns of ribosome occupancy and dwell times [18] [20]. The modification influences both the decoding step and post-peptide bond formation steps of elongation, with effects that extend beyond simple codon-anticodon pairing kinetics. These findings indicate that N6-Carbamoyl-L-threonyladenosine functions as a fine-tuning mechanism for ribosome dynamics, optimizing the balance between speed and accuracy during translation elongation.

The interaction between N6-Carbamoyl-L-threonyladenosine and ribosomal components extends to the peptidyl transferase center, where the modification may influence the positioning of the tRNA acceptor stem during peptide bond formation [19] [15]. This influence on acceptor stem positioning could affect the efficiency of peptidyl transfer and the subsequent conformational changes that drive translocation. Such effects would explain the observed impact of the modification on post-decoding steps of the elongation cycle.

Regulation of Translation Initiation

N6-Carbamoyl-L-threonyladenosine plays a crucial regulatory role in translation initiation by serving as a determinant for proper start site selection and initiation complex formation [21] [22] [23]. The modification is essential for restricting translation initiation to AUG start codons and preventing aberrant initiation at upstream non-AUG codons. Studies in yeast have demonstrated that mutants deficient in N6-Carbamoyl-L-threonyladenosine exhibit increased initiation at non-AUG codons, leading to the production of aberrant proteins with altered N-termini [21] [24].

The regulation of translation initiation occurs through multiple mechanisms involving the modification's effects on tRNA structure and ribosome binding. N6-Carbamoyl-L-threonyladenosine influences the formation of the 48S preinitiation complex by affecting the stability of initiator tRNA binding to the ribosomal P-site [22] [25]. The modification ensures that only properly modified initiator tRNAs can efficiently participate in translation initiation, thereby serving as a quality control mechanism for the initiation process.

Experimental evidence demonstrates that N6-Carbamoyl-L-threonyladenosine is required for efficient translation initiation in both prokaryotic and eukaryotic systems [26] [23] [25]. In bacterial systems, the modification is essential for cell viability, with its absence leading to severe growth defects and altered protein expression profiles. In eukaryotic systems, while not strictly essential, the modification significantly enhances the efficiency and fidelity of translation initiation, particularly under stress conditions where accurate protein synthesis is critical.

Restriction of Non-AUG Start Codon Recognition

N6-Carbamoyl-L-threonyladenosine functions as a critical determinant for restricting translation initiation to authentic AUG start codons, preventing the aberrant use of non-AUG sequences as initiation sites [27] [28] [22]. This restriction is particularly important in eukaryotic systems, where the scanning mechanism of initiation requires precise discrimination between AUG and near-cognate sequences. The modification enhances the stringency of start codon selection by stabilizing the interaction between initiator methionyl-tRNA and AUG codons while destabilizing interactions with non-AUG sequences.

The molecular mechanism of non-AUG restriction involves the structural constraints imposed by N6-Carbamoyl-L-threonyladenosine on the anticodon loop of initiator tRNA [22] [29]. The modification creates a specific three-dimensional environment around the anticodon that optimizes Watson-Crick base pairing with AUG while creating steric clashes or energetically unfavorable interactions with other codon sequences. This selectivity is enhanced by interactions between the threonylcarbamoyl group and ribosomal RNA elements in the decoding center during initiation complex formation.

Studies of translation enhancing elements have revealed that sequences containing multiple AUG triplets can modulate translation initiation efficiency in a N6-Carbamoyl-L-threonyladenosine-dependent manner [30] [31]. The modification influences the recognition of authentic versus cryptic start sites by affecting the kinetics of ribosome binding and scanning. In the absence of proper modification, ribosomes exhibit increased promiscuity in start site selection, leading to the production of proteins with aberrant N-terminal sequences.

The restriction mechanism operates at both the level of ribosome binding and start site recognition during ribosomal scanning [27] [22]. N6-Carbamoyl-L-threonyladenosine affects the conformation of the 48S preinitiation complex in a manner that enhances the discrimination between AUG and non-AUG codons. This discrimination is mediated by specific interactions between the modified nucleoside and conserved ribosomal RNA elements that participate in start codon recognition, creating a molecular checkpoint that ensures initiation fidelity.

Interaction with tRNA iMet CAU and Metabolic Sensors

N6-Carbamoyl-L-threonyladenosine facilitates critical interactions between initiator methionyl-tRNA and cellular metabolic sensing systems, linking translation initiation efficiency to metabolic status [29] [32] [33]. The modification enhances the binding affinity between initiator tRNA and specific elongation factors while simultaneously providing a mechanism for metabolic regulation of protein synthesis. This dual function allows cells to coordinate translation initiation with nutrient availability and energy status, ensuring optimal resource utilization during protein synthesis.

The interaction with metabolic sensors occurs through the integration of N6-Carbamoyl-L-threonyladenosine biosynthesis with cellular metabolism pathways [32] [34]. The synthesis of the modification requires threonine, ATP, and bicarbonate as substrates, directly linking the modification state of tRNAs to amino acid availability, energy charge, and carbon metabolism. During periods of metabolic stress or nutrient limitation, reduced availability of these substrates leads to decreased N6-Carbamoyl-L-threonyladenosine levels, which in turn affects translation initiation efficiency.

The metabolic sensing function of N6-Carbamoyl-L-threonyladenosine extends to its role in regulating the activity of translation initiation factors [32] [34]. The modification influences the formation and stability of the ternary complex containing eIF2, GTP, and initiator methionyl-tRNA, which is essential for translation initiation in eukaryotic systems. Changes in modification levels can affect the kinetics of ternary complex formation and its subsequent binding to the 40S ribosomal subunit, providing a mechanism for metabolic control of translation initiation rates.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Xutian S, Zhang J, Louise W. New exploration and understanding of traditional Chinese medicine. Am J Chin Med. 2009;37(3):411-26. Review. PubMed PMID: 19606504.

Explore Compound Types